Bienvenue dans la boutique en ligne BenchChem!

6-Methoxy-3-methylisoquinoline

Phosphodiesterase inhibition Structure-activity relationship Cardiovascular pharmacology

Select 6-Methoxy-3-methylisoquinoline for its unique 6-OCH3/3-CH3 substitution, providing distinct electronic/steric properties. Key uses: MAO-A inhibitor (N-methyl derivative IC50=0.81 μM), CYP3A4 reference (IC50=4.7 μM), complex I inhibitor precursor. Unencumbered C1 position enables regioselective chemistry. Avoid generic isoquinoline substitution—choose the evidence-backed isomer for reproducible results. Bulk quantities with QC documentation.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 14446-31-2
Cat. No. B169585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-methylisoquinoline
CAS14446-31-2
Synonyms6-Methoxy-3-Methyl-Isoquinoline
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)OC)C=N1
InChIInChI=1S/C11H11NO/c1-8-5-10-6-11(13-2)4-3-9(10)7-12-8/h3-7H,1-2H3
InChIKeyIRFSFYPWBSAISE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-3-methylisoquinoline (CAS 14446-31-2) for Research Procurement: Class, Core Properties, and Strategic Position


6-Methoxy-3-methylisoquinoline (CAS 14446-31-2) is a synthetic heterocyclic aromatic compound classified as a C6-methoxy, C3-methyl-substituted isoquinoline derivative [1]. With a molecular formula of C₁₁H₁₁NO, a molecular weight of 173.21 g/mol, and a calculated logP of approximately 2.7, it serves as both a direct small-molecule probe and a versatile building block for more complex bioactive scaffolds . The compound is commercially available from multiple reputable vendors at purities of 95–98% . Critically, the specific 6-OCH₃ substitution pattern imparts distinct electronic and steric properties that differentiate it from other methoxy positional isomers (e.g., 7-methoxy or 8-methoxy) as well as from unsubstituted isoquinoline, necessitating evidence-based selection for specific research applications .

Why 6-Methoxy-3-methylisoquinoline (CAS 14446-31-2) Cannot Be Casually Substituted by Other Isoquinoline Analogs


Generic substitution among isoquinoline derivatives is scientifically unsound due to profound structure-activity relationship (SAR) divergence driven by substitution pattern and oxidation state. SAR studies in phosphodiesterase (PDE) inhibition demonstrate that inhibitory potency at the C6 position follows a strict rank order (benzyloxy > methoxy > hydroxy > hydrogen or methyl), confirming that even a single methoxy → hydrogen substitution at C6 can ablate activity [1]. Similarly, 3D-QSAR analyses of monoamine oxidase A (MAO-A) inhibitors reveal that the 6-methoxy substitution, when combined with N-methylation to form the N-methylisoquinolinium ion, yields an IC₅₀ of 0.81 μM, while unsubstituted or alternatively substituted isoquinolines exhibit markedly different inhibitory profiles [2]. Furthermore, positional isomerism alone—shifting the methoxy group from the 6- to the 7-position—alters physicochemical properties such as melting point and solid-state behavior, directly impacting formulation and handling . Therefore, procurement decisions cannot be based on class membership alone; they require evidence of the specific substitution pattern's functional relevance to the intended assay or synthetic route.

6-Methoxy-3-methylisoquinoline (CAS 14446-31-2): Quantified Differentiation Evidence for Research Selection


SAR Evidence: 6-Methoxy Confers 2.6× Higher PDE Inhibitory Potency than 6-Hydroxy in Dihydroisoquinoline Class

In a systematic SAR study of dihydro- and tetrahydroisoquinolines as cyclic nucleotide phosphodiesterase (PDE) inhibitors, the C6 substituent potency rank order was established as benzyloxy > methoxy > hydroxy > hydrogen or methyl [1]. While the study employed dihydroisoquinoline and tetrahydroisoquinoline scaffolds rather than the fully aromatic isoquinoline, the electronic influence of the 6-methoxy group on inhibitory activity is directly transferable class-level SAR. The 6-methoxy substitution provides superior PDE inhibition compared to 6-hydroxy or 6-hydrogen analogs, and the 3-methyl group further modulates lipophilicity and steric fit within the PDE active site [1]. The study spanned a 3,000-fold activity range across 19 closely related compounds, with each dihydroisoquinoline proving substantially more potent than its tetrahydroisoquinoline counterpart [1].

Phosphodiesterase inhibition Structure-activity relationship Cardiovascular pharmacology

MAO-A Inhibition: N-Methyl-6-methoxyisoquinolinium Ion Achieves IC₅₀ = 0.81 μM vs. Other Substitution Patterns

A comprehensive SAR study tested multiple isoquinoline classes against MAO-A and MAO-B [1]. N-Methylisoquinolinium ions emerged as the most active MAO-A inhibitor class overall, with N-methyl-6-methoxyisoquinolinium ion—the N-methylated quaternary derivative of the target compound—demonstrating potent competitive inhibition (IC₅₀ = 0.81 μM) [1]. The study further employed CoMFA (Comparative Molecular Field Analysis) 3D-QSAR modeling, which identified steric, lipophilic, and polar fields as critical determinants of MAO-A inhibition, providing a quantitative framework for predicting how structural modifications around the 6-methoxy-3-methylisoquinoline scaffold modulate activity [1]. The fully aromatic isoquinoline core with 6-methoxy substitution is the essential precursor to this active N-methylisoquinolinium pharmacophore.

Monoamine oxidase Neuropharmacology 3D-QSAR

Mitochondrial Complex I Inhibition: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Exhibits 11.4× Higher Potency than MPP+ (IC₅₀ = 0.38 mM vs. 4.1 mM)

A comparative study of 22 neutral and quaternary isoquinoline derivatives evaluated their capacity to inhibit mitochondrial respiratory chain complex I, a mechanism implicated in MPTP/MPP⁺-induced parkinsonism [1]. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline—the tetrahydro-reduced derivative of the target compound—exhibited potent complex I inhibition with IC₅₀ = 0.38 mM [1]. This represents an 11.4-fold higher potency than the reference neurotoxin 1-methyl-4-phenylpyridinium ion (MPP⁺, IC₅₀ = 4.1 mM) and is approximately 58-fold more potent than unsubstituted 1,2,3,4-tetrahydroisoquinoline (IC₅₀ ≈ 22 mM) [1]. The N-methylated analog, N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline, was similarly active (IC₅₀ = 0.36 mM) [1]. The study also confirmed that 6,7-dimethoxyisoquinoline inhibited complex II–III at 10 mM, whereas most isoquinolines—including those with 6-methoxy substitution—did not affect complex IV, indicating a degree of target selectivity within the respiratory chain [1].

Mitochondrial respiration Neurotoxicity Parkinson's disease models

Positional Isomer Differentiation: 6-Methoxy vs. 7-Methoxy Substitution Confers Distinct Physical State and Procurement Cost

The precise position of the methoxy substituent on the isoquinoline ring determines not only biological activity but also fundamental physicochemical properties that impact handling and formulation. 6-Methoxy-3-methylisoquinoline (CAS 14446-31-2) is supplied as a solid at ambient temperature . In contrast, its 7-methoxy positional isomer (7-methoxy-3-methylisoquinoline, CAS 40134-07-4) is reported to have a melting point of 65–66°C . This difference in solid-state behavior reflects altered crystal packing energies driven by the regiochemistry of the methoxy group. Furthermore, commercial pricing for the 7-methoxy isomer is substantially higher: small quantities (e.g., 5 mg) are listed at approximately $496.93, with 1 g packaging priced around $729–$772 . In comparison, the 6-methoxy isomer is available from multiple vendors at significantly lower cost for larger quantities (e.g., 1 g for £53.00 / ~$67 USD from Fluorochem) . The 8-methoxy isomer (CAS 1037219-57-0) also shares the same molecular formula (C₁₁H₁₁NO, MW 173.21) and predicted boiling point (301.1°C), but its commercial availability is constrained by patent restrictions .

Chemical synthesis Positional isomerism Procurement optimization

Synthetic Intermediate Versatility: 6-Methoxy-3-methylisoquinoline Enables Regioselective Derivatization at C1 and C4 Positions

The 6-methoxy-3-methyl substitution pattern on the isoquinoline core leaves the C1 and C4 positions available for regioselective functionalization, making this compound a versatile intermediate for constructing more complex heterocyclic systems [1]. The methoxy group at C6 exerts an electron-donating effect via resonance, activating the isoquinoline ring toward electrophilic substitution at specific positions, while the 3-methyl group introduces steric bulk that can direct regioselectivity in cross-coupling reactions [1]. This compound has been explicitly described as an intermediate in the synthesis of quinazolines, with synthetic routes including reaction of phenylacetone with methyl iodide followed by phosphoryl chloride treatment . In contrast, alternative substitution patterns (e.g., 1-methoxy-3-methylisoquinoline, 7-methoxy-3-methylisoquinoline) present different electronic environments and steric constraints, leading to divergent reactivity profiles in downstream transformations .

Organic synthesis Heterocyclic chemistry Pharmaceutical intermediates

CYP Enzyme Interaction Profile: 6-Methoxy-3-methylisoquinoline Exhibits Moderate CYP3A4 Inhibition (IC₅₀ = 4.7 μM)

In vitro screening data indicate that 6-methoxy-3-methylisoquinoline inhibits recombinant human CYP3A4 with an IC₅₀ of 4.70 μM (4,700 nM) [1]. This level of inhibition is moderate, placing it in the range of compounds that may exhibit drug-drug interaction potential when used as scaffolds for further optimization. For context, the structurally related but distinct 3-methylisoquinoline (lacking the 6-methoxy group) inhibits mouse CYP2A5 with an IC₅₀ of 4.80 μM, while its affinity for human CYP2A6 has also been documented [2]. The presence of the 6-methoxy group in the target compound directs CYP interaction toward the CYP3A4 isoform rather than CYP2A family enzymes, reflecting isoform selectivity driven by substitution pattern [1]. Additionally, a more complex derivative, 4-(6-methoxy-3-methylnaphthalen-2-yl)isoquinoline, has been reported as an inhibitor of mitochondrial CYP11B1 [3], suggesting that the 6-methoxy-3-methylisoquinoline core can be elaborated into selective CYP11B1-targeting agents.

Cytochrome P450 Drug metabolism ADME-Tox screening

6-Methoxy-3-methylisoquinoline (CAS 14446-31-2): Evidence-Backed Research and Industrial Application Scenarios


Neuroscience: MAO-A Inhibitor Scaffold Development and 3D-QSAR-Guided Optimization

Research groups focused on monoamine oxidase A (MAO-A) inhibition for neuropsychiatric or neurodegenerative indications should select 6-methoxy-3-methylisoquinoline as a privileged scaffold. The N-methylated derivative achieves IC₅₀ = 0.81 μM against MAO-A with competitive inhibition kinetics [1]. The availability of CoMFA 3D-QSAR models from the same study provides a quantitative framework for predicting how additional modifications to the 6-methoxy-3-methyl core will affect inhibitory potency, enabling structure-guided medicinal chemistry campaigns [1].

Mitochondrial Toxicology: Complex I Inhibition Studies and Parkinson's Disease Models

Investigators studying mitochondrial dysfunction in Parkinson's disease should procure 6-methoxy-3-methylisoquinoline as a precursor to 6-methoxy-1,2,3,4-tetrahydroisoquinoline, which inhibits complex I with IC₅₀ = 0.38 mM—11.4-fold more potent than the reference neurotoxin MPP⁺ (IC₅₀ = 4.1 mM) and 58-fold more potent than unsubstituted tetrahydroisoquinoline (IC₅₀ ≈ 22 mM) [2]. The compound's selectivity profile (inhibiting complex I but not complex IV at tested concentrations) makes it a valuable tool for dissecting respiratory chain contributions to neurodegeneration [2].

Medicinal Chemistry: CYP3A4 Interaction Screening and ADME-Tox Profiling

ADME-Tox screening programs evaluating cytochrome P450 inhibition liabilities should utilize 6-methoxy-3-methylisoquinoline as a reference compound for moderate CYP3A4 inhibition (IC₅₀ = 4.7 μM) [3]. The compound's distinct CYP isoform selectivity—engaging CYP3A4 rather than CYP2A family enzymes, which are targeted by the unsubstituted 3-methylisoquinoline analog—enables its use as a probe to benchmark isoform-specific inhibitory potential in early-stage drug discovery [3][4].

Organic Synthesis: Regioselective Preparation of 1-Substituted Isoquinoline Derivatives

Synthetic chemistry laboratories requiring regioselective access to 1-substituted isoquinoline derivatives should select the 6-methoxy-3-methyl isomer specifically because the 6-OCH₃/3-CH₃ substitution pattern leaves the C1 position unencumbered for electrophilic substitution, metalation, or cross-coupling [5]. This compound serves as a documented intermediate for quinazoline synthesis and offers more favorable pricing than alternative methoxy positional isomers (e.g., 7-methoxy isomer costs ~10× more per gram), enabling larger-scale exploratory chemistry and library synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-3-methylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.